molecular formula C15H19N5O3 B2637572 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-methylisoxazol-5-yl)piperidine-4-carboxamide CAS No. 1421478-38-7

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-methylisoxazol-5-yl)piperidine-4-carboxamide

Cat. No. B2637572
CAS RN: 1421478-38-7
M. Wt: 317.349
InChI Key: CHPCBJUZCLWDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-methylisoxazol-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19N5O3 and its molecular weight is 317.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

Chemical Synthesis and Biological Activities

  • Heterocyclic Compound Synthesis : Compounds with structural similarities to the mentioned chemical have been synthesized for their significant biological activities. For instance, research on isothiazolopyridines, pyridothiazines, and pyridothiazepines highlights the importance of such compounds in medicinal chemistry due to their biological activities. These compounds were synthesized using both conventional and microwave-assisted methods, demonstrating the versatility of synthetic approaches in chemical research (Youssef, Azab, & Youssef, 2012).

  • Enantioselective Synthesis : The development of enantioselective processes for preparing compounds with potential pharmaceutical applications, such as CGRP receptor inhibitors, highlights another dimension of chemical research. These processes focus on achieving high stereoselectivity, which is crucial for the biological activity of many drugs (Cann et al., 2012).

  • Alternative Product Formation : In the realm of organic synthesis, exploring reactions that lead to alternative products is vital for discovering new therapeutic agents or materials. For example, research into the one-pot cyclocondensation reactions has led to the discovery of compounds with unique structures and potential applications (Krauze et al., 2007).

Pharmacological Applications

  • Antipsychotic Agents : Some derivatives related to piperidine and pyridine structures have been studied for their potential as antipsychotic agents. This research underscores the ongoing efforts to find new treatments for psychiatric disorders by synthesizing and testing heterocyclic carboxamides for their binding affinity to dopamine and serotonin receptors (Norman et al., 1996).

  • Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone have been synthesized and screened for their anti-inflammatory and analgesic activities. Such studies are essential for developing new drugs that can more effectively manage pain and inflammation with fewer side effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-10-9-13(23-18-10)16-15(22)11-5-7-20(8-6-11)12-3-4-14(21)19(2)17-12/h3-4,9,11H,5-8H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPCBJUZCLWDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2CCN(CC2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.